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Introduction

(Rac)-Lisaftoclax, also known as APG-2575, is a novel, orally bioavailable small molecule

inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1] It is currently under investigation for the

treatment of various hematologic malignancies, including chronic lymphocytic leukemia (CLL)

and small lymphocytic lymphoma (SLL). This technical guide provides a comprehensive

overview of the discovery, mechanism of action, and synthesis process of (Rac)-Lisaftoclax,

intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Preclinical Evaluation
The discovery of Lisaftoclax stemmed from the need for BCL-2 inhibitors with improved safety

profiles and more convenient dosing schedules compared to existing therapies. Computational

modeling was instrumental in designing the lead compounds that would eventually lead to

Lisaftoclax.

Binding Affinity and In Vitro Potency
Lisaftoclax has demonstrated high-affinity binding to the BCL-2 protein, a key regulator of the

intrinsic apoptotic pathway. This interaction disrupts the sequestration of pro-apoptotic proteins

like BIM by BCL-2, thereby triggering programmed cell death in cancer cells.
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Parameter Value Target Assay Type

Ki < 0.1 nmol/L BCL-2
Biochemical Binding

Assay

IC50 2 nM Bcl-2 Not Specified

IC50 5.9 nM Bcl-xL Not Specified

Table 1: Binding Affinity and In Vitro Potency of Lisaftoclax.[1]

Cell-Based Assays
Preclinical studies have shown that Lisaftoclax exhibits potent antitumor activity across a range

of hematologic cancer cell lines.

Cell Line Cancer Type IC50

RS4;11 Acute Lymphoblastic Leukemia 5.5 nM

Molm13 Acute Myeloid Leukemia 6.4 nM

Table 2: Anti-proliferative Activity of Lisaftoclax in Hematologic Cancer Cell Lines.

Experimental Protocols
Cell Viability Assay (Example: CellTiter-Glo® Luminescent Cell Viability Assay)

Cell Seeding: Hematologic cancer cell lines (e.g., RS4;11, Toledo) are seeded in 96-well

plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.

Compound Treatment: Cells are treated with increasing concentrations of Lisaftoclax or a

vehicle control (e.g., DMSO) for 72 hours.

Lysis and Luminescence Measurement: After the incubation period, CellTiter-Glo® Reagent

is added to each well to lyse the cells and generate a luminescent signal that is proportional

to the amount of ATP present, which is indicative of the number of viable cells.
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Data Analysis: The luminescent signal is measured using a luminometer. The IC50 values

are calculated by plotting the percentage of cell viability against the logarithm of the drug

concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Mechanism of Action
Lisaftoclax functions as a BH3 mimetic, directly targeting the anti-apoptotic protein BCL-2. In

many hematologic malignancies, BCL-2 is overexpressed, leading to the sequestration of pro-

apoptotic proteins such as BIM and preventing apoptosis. By binding to the BH3 groove of

BCL-2, Lisaftoclax displaces BIM, which is then free to activate the pro-apoptotic effector

proteins BAX and BAK. This activation leads to mitochondrial outer membrane permeabilization

(MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately

resulting in apoptotic cell death.
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Mechanism of action of Lisaftoclax.

Synthesis of (Rac)-Lisaftoclax
The detailed, step-by-step synthesis of (Rac)-Lisaftoclax is outlined in patent

WO2018027097A1. While the full text of the patent providing the specific reaction conditions
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and yields for each step was not accessible through the performed searches, a putative

synthetic scheme can be constructed based on the known chemical structure of Lisaftoclax and

general principles of organic synthesis. The synthesis would likely involve the preparation of

key intermediates followed by their coupling to assemble the final molecule.

Disclaimer: The following represents a high-level, putative synthetic pathway. The actual

synthesis as described in the patent may vary.

Intermediate Synthesis

Coupling Reactions Final Product

Spirocyclic
Aldehyde

Intermediate

Reductive Amination
(A + B)

Piperazine
Intermediate

Sulfonamide
Intermediate

Final Coupling
(D + C) (Rac)-Lisaftoclax
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Putative synthetic workflow for (Rac)-Lisaftoclax.

The synthesis would likely proceed through the independent synthesis of three key fragments:

A spirocyclic aldehyde: This fragment contains the chloro-substituted phenyl ring and the

spiro[3.5]nonene core.

A piperazine intermediate: A simple piperazine building block.

A complex sulfonamide: This fragment contains the pyrrolopyridine, the dioxane moiety, and

the nitrophenylsulfonamide group.

The spirocyclic aldehyde and the piperazine intermediate would likely be coupled via reductive

amination. The resulting secondary amine would then be coupled with the sulfonamide

intermediate to yield the final product, (Rac)-Lisaftoclax.
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Clinical Development
Lisaftoclax has undergone extensive clinical evaluation to assess its safety, tolerability,

pharmacokinetics, and efficacy in patients with hematologic malignancies.

Phase 1 Clinical Trial Data
A first-in-human, open-label, global Phase 1 trial investigated Lisaftoclax in patients with

relapsed or refractory CLL/SLL and other hematologic malignancies.

Parameter Result

Maximum Tolerated Dose (MTD) Not reached at doses up to 1,200 mg/day

Objective Response Rate (ORR) in R/R

CLL/SLL
63.6% (14 out of 22 evaluable patients)

Median Time to Response 2 cycles

Common Grade ≥ 3 Adverse Events
Neutropenia (21.2%), Thrombocytopenia

(13.5%), Anemia (9.6%)

Table 3: Key Outcomes from the Phase 1 Clinical Trial of Lisaftoclax.

Experimental Workflow for Clinical Evaluation
The clinical development of Lisaftoclax follows a standard phased approach to ensure patient

safety and demonstrate therapeutic efficacy.
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General experimental workflow for drug development.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b12304416?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12304416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
(Rac)-Lisaftoclax is a promising, novel BCL-2 inhibitor with a favorable preclinical and clinical

profile. Its potent and selective inhibition of BCL-2 leads to the induction of apoptosis in

hematologic cancer cells. Clinical trials have demonstrated its manageable safety profile and

encouraging efficacy in patients with relapsed or refractory hematologic malignancies. The

development of Lisaftoclax represents a significant advancement in the therapeutic landscape

for patients with BCL-2-dependent cancers. Further investigation in ongoing and future clinical

trials will continue to define its role in the treatment of these diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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